molecular formula C20H20N2O4 B3823858 N-[(4-methylphenoxy)acetyl]tryptophan

N-[(4-methylphenoxy)acetyl]tryptophan

Cat. No.: B3823858
M. Wt: 352.4 g/mol
InChI Key: XYEFUSIUQLPQHR-UHFFFAOYSA-N
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Description

N-[(4-Methylphenoxy)acetyl]tryptophan is a synthetic derivative of the amino acid tryptophan, where the 4-methylphenoxy acetyl group is conjugated to the α-amino group of tryptophan. The 4-methylphenoxy moiety introduces aromaticity and moderate lipophilicity, which may enhance membrane permeability compared to simpler derivatives like N-acetyltryptophan (). Potential applications include pharmaceutical intermediates or chiral separation media, as seen in related molecularly imprinted polymers ().

Properties

IUPAC Name

3-(1H-indol-3-yl)-2-[[2-(4-methylphenoxy)acetyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4/c1-13-6-8-15(9-7-13)26-12-19(23)22-18(20(24)25)10-14-11-21-17-5-3-2-4-16(14)17/h2-9,11,18,21H,10,12H2,1H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYEFUSIUQLPQHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmacological Applications

  • Neuroprotection :
    • Alzheimer's Disease : Research indicates that N-acetyl-L-tryptophan (NAT), closely related to N-[(4-methylphenoxy)acetyl]tryptophan, exhibits neuroprotective effects against amyloid-beta (Aβ) oligomers, which are implicated in Alzheimer's disease. In animal studies, NAT administration improved cognitive function and reduced neuroinflammation by downregulating pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor .
    • Traumatic Brain Injury : Studies have shown that NAT can mitigate brain edema and enhance recovery outcomes following traumatic brain injury (TBI). Its mechanism may involve antagonism of substance P receptors, which are associated with pain and inflammation .
  • Antimicrobial Activity :
    • Compounds similar to this compound have been investigated for their antifungal properties. For instance, indole derivatives, including those derived from tryptophan, have shown efficacy against various fungal pathogens. This suggests that modifications to the tryptophan structure could yield potent antifungal agents .
  • Cancer Treatment :
    • The indole moiety present in tryptophan derivatives is known for its anticancer properties. Research into similar compounds has revealed their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Biochemical Applications

  • Protein Stabilization :
    • N-acetyl-L-tryptophan is utilized as a stabilizer in protein formulations, such as human serum albumin. It helps prevent oxidative degradation of proteins during storage and enhances their shelf-life .
  • Biomarker Development :
    • The nitration of tryptophan residues has been studied as a potential biomarker for oxidative stress in various diseases. Investigating the degradation products of tryptophan derivatives like N-acetyl-L-tryptophan can provide insights into disease mechanisms related to oxidative damage .

Case Study 1: Neuroprotective Effects in Alzheimer’s Disease

In an experimental study involving rats, researchers administered Aβ 1-42 oligomers to induce Alzheimer-like symptoms. Treatment with N-acetyl-L-tryptophan resulted in significant improvements in cognitive performance measured by the Morris water maze test. The treated group exhibited reduced levels of inflammatory markers and improved neuronal signaling pathways .

Case Study 2: Antifungal Activity

In vitro studies on indole derivatives showed that certain modifications to the tryptophan structure enhanced antifungal activity against Candida species. These findings suggest that further exploration of this compound could lead to the development of novel antifungal agents .

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural distinctions among tryptophan derivatives include:

  • Substituent Position and Type: N-[(4-Methylphenoxy)acetyl]tryptophan: Features a 4-methylphenoxy acetyl group. The methyl group at the para position provides steric bulk without significant electronic effects. Ethyl N-[(4-chloro-3-methylphenoxy)acetyl]tryptophanate (): Contains a chloro substituent (electron-withdrawing) at the 3-position and an ethyl ester, increasing lipophilicity and altering reactivity. N-Boc-L-Trp (): Uses a tert-butoxy carbonyl (Boc) group, a bulky, lipophilic protecting group ideal for peptide synthesis. N-Acetyltryptophan (): A simpler derivative with an acetyl group, commonly used as a reference standard.

Physicochemical Properties

  • Melting Points and Yields: Substituents significantly influence melting points and synthetic yields. For example: 1i (iodo-substituted benzamide, ): High yield (94%) and melting point (134–136°C), attributed to iodine’s polarizability and crystal packing efficiency. 1j (fluoro-substituted, ): Lower yield (76%) and melting point (116–119°C), reflecting fluorine’s smaller size and weaker intermolecular interactions. Ethyl N-[(4-chloro-3-methylphenoxy)acetyl]tryptophanate (): The chloro and ethyl ester groups likely reduce melting points compared to the target compound.

Chromatographic Behavior

  • Chiral Separation: Molecularly imprinted polymers (MIPs) for N-Boc-L-Trp () achieved baseline separation under optimized conditions (methanol:water = 80:20, 0.8 mL/min). The 4-methylphenoxy acetyl group in the target compound may exhibit distinct retention times due to its intermediate hydrophobicity compared to Boc (more lipophilic) and acetyl (more hydrophilic) groups.

Data Table: Comparative Overview of Tryptophan Derivatives

Compound Name Substituent(s) Key Properties Yield (%) Melting Point (°C) Applications Reference
This compound 4-methylphenoxy acetyl Moderate lipophilicity N/A Estimated 120–130 Pharmaceutical intermediates Inferred
Ethyl N-[(4-chloro-3-methylphenoxy)acetyl]tryptophanate 4-chloro-3-methylphenoxy, ethyl ester High lipophilicity, electron-withdrawing N/A N/A Synthetic intermediate
N-Boc-L-Trp tert-butoxy carbonyl Bulky, lipophilic N/A N/A Peptide synthesis, HPLC
N-Acetyltryptophan Acetyl Hydrophilic, reference standard N/A N/A Pharmaceutical impurity
1i (benzamide derivative) 2-iodophenyl High polarity, crystalline 94 134–136 Structural studies

Research Findings and Trends

  • Substituent Effects :
    • Halogens (e.g., chloro in ) and electron-withdrawing groups reduce yields and melting points compared to alkyl or aryl groups.
    • Bulky groups (e.g., Boc in ) enhance chiral recognition in chromatography but complicate synthesis.
  • Chromatographic Performance: Hydrophobic substituents like 4-methylphenoxy may improve retention on reversed-phase columns, while polar groups (e.g., hydroxyl in 5-hydroxytryptophan, ) increase elution times.

Q & A

Q. What are the optimal synthetic routes for N-[(4-methylphenoxy)acetyl]tryptophan, and how can purity be validated?

Answer: Synthesis typically involves coupling 4-methylphenoxyacetic acid with tryptophan using carbodiimide-based reagents (e.g., EDC or DCC) under anhydrous conditions . Post-synthesis, purity is validated via:

  • HPLC with UV detection (λ = 280 nm for indole moiety).
  • TLC (Rf comparison against standards, using silica gel plates and ethyl acetate/hexane eluent).
  • Elemental analysis (C, H, N) to confirm stoichiometry .

Q. How can structural integrity be confirmed for this compound?

Answer: Use multi-spectroscopic techniques:

  • ¹H/¹³C NMR : Key signals include the indole NH (~10 ppm), acetyl carbonyl (~170 ppm), and aromatic protons (6.5–7.5 ppm) .
  • FTIR : Confirm amide C=O stretch (~1650 cm⁻¹) and phenolic C-O stretch (~1250 cm⁻¹) .
  • Mass spectrometry : ESI-MS in positive ion mode to verify molecular ion [M+H]⁺ .

Q. What are the preliminary biological activity assays for this compound?

Answer: Initial screens focus on:

  • Enzyme inhibition : Test against tryptophan hydroxylase (TPH) or indoleamine 2,3-dioxygenase (IDO) using spectrophotometric assays (e.g., kynurenine quantification at 490 nm) .
  • Cellular toxicity : MTT assay in HEK-293 or cancer cell lines (IC₅₀ determination) .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

Answer: Discrepancies (e.g., unexpected splitting in NMR) may arise from:

  • Conformational isomers : Perform variable-temperature NMR to assess rotational barriers .
  • Residual solvents : Analyze via 2D NMR (HSQC, HMBC) to distinguish solvent peaks from compound signals .
  • Impurity profiling : Use LC-MS/MS to identify byproducts (e.g., unreacted tryptophan or acetylated intermediates) .

Q. What computational methods support mechanistic studies of its biological activity?

Answer:

  • Molecular docking : Simulate binding to IDO (PDB: 2D0T) using AutoDock Vina; focus on interactions with heme cofactor and substrate-binding pockets .
  • MD simulations : Analyze stability of ligand-receptor complexes (GROMACS, AMBER) over 100 ns trajectories .
  • QSAR modeling : Correlate substituent effects (e.g., methylphenoxy group) with bioactivity using CoMFA/CoMSIA .

Q. How to optimize reaction yields while minimizing side products?

Answer:

  • Solvent optimization : Replace THF with DMF to enhance carbodiimide coupling efficiency .
  • Protecting groups : Use Boc for tryptophan’s amine to prevent unwanted acylation .
  • Temperature control : Maintain 0–4°C during activation to suppress racemization .

Q. What strategies address low solubility in pharmacological assays?

Answer:

  • Co-solvent systems : Use DMSO/PBS (≤1% DMSO) for in vitro studies .
  • Prodrug design : Introduce phosphate esters at the phenolic oxygen to enhance aqueous solubility .
  • Nanoparticle encapsulation : Use PLGA nanoparticles (150–200 nm) for sustained release .

Data Interpretation & Validation

Q. How to validate conflicting bioactivity results across cell lines?

Answer:

  • Dose-response curves : Test 10⁻⁶–10⁻³ M range to rule out cytotoxicity artifacts .
  • Metabolite profiling : Use LC-MS to assess compound stability (e.g., deacetylation in media) .
  • Pathway analysis : Perform RNA-seq on treated vs. untreated cells to identify off-target effects .

Q. What analytical techniques differentiate polymorphic forms of the compound?

Answer:

  • PXRD : Compare diffraction patterns (e.g., Form I vs. Form II) .
  • DSC : Identify melting points and enthalpy changes (∆H) for polymorphs .
  • Solid-state NMR : Resolve differences in hydrogen bonding networks .

Experimental Design Considerations

Q. How to design a study assessing its role in tryptophan metabolism pathways?

Answer:

  • In vitro : Use IDO-expressing macrophages; measure kynurenine/tryptophan ratios via HPLC .
  • In vivo : Administer to LPS-treated mice; quantify plasma metabolites at 0, 6, 12, 24 h .
  • Isotope tracing : Incubate with ¹³C-tryptophan; track label incorporation via GC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(4-methylphenoxy)acetyl]tryptophan
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